molecular formula C6H11NO3 B14637338 2-Butyl-3-nitrooxirane CAS No. 54036-20-3

2-Butyl-3-nitrooxirane

Cat. No.: B14637338
CAS No.: 54036-20-3
M. Wt: 145.16 g/mol
InChI Key: WPKYJSWERTYRFH-UHFFFAOYSA-N
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Description

2-Butyl-3-nitrooxirane is a nitro-substituted epoxide characterized by a nitro group (-NO₂) at the 3-position and a butyl chain at the 2-position of the oxirane ring. Such compounds are typically synthesized via epoxidation of nitroalkenes or acid-catalyzed rearrangements, as seen in related systems .

Properties

CAS No.

54036-20-3

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-butyl-3-nitrooxirane

InChI

InChI=1S/C6H11NO3/c1-2-3-4-5-6(10-5)7(8)9/h5-6H,2-4H2,1H3

InChI Key

WPKYJSWERTYRFH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-nitrooxirane typically involves the reaction of a suitable alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the peracid transfers an oxygen atom to the alkene, forming the epoxide ring. The nitro group can be introduced through nitration reactions involving nitric acid or other nitrating agents.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-nitrooxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) can open the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amines.

    Substitution: Alcohols, ethers, or amines, depending on the nucleophile used.

Scientific Research Applications

2-Butyl-3-nitrooxirane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-3-nitrooxirane involves its high reactivity due to the strained oxirane ring. The compound can interact with nucleophiles, leading to ring-opening reactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally or functionally related compounds:

Nitro-Substituted Epoxides

  • 3-Nitrooxirane Derivatives : These compounds share the nitro-oxirane core but lack the butyl substituent. Their reactivity in ring-opening reactions (e.g., nucleophilic attack at the electron-deficient epoxide carbon) is well-documented, with the nitro group enhancing electrophilicity .
  • Its characterization via NMR and IR aligns with standard protocols for nitro-containing compounds .

Alkyl-Substituted Epoxides

  • Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide): A herbicide with a butyl chain (CAS 23184-66-9, ).

Data Tables

Table 1: Key Properties of Related Compounds

Compound CAS Number Key Functional Groups Reactivity/Applications
2-Butyl-3-nitrooxirane Not provided Nitro, epoxide, butyl Electrophilic ring-opening reactions
Butachlor 23184-66-9 Chloro, acetamide, butyl Herbicide, environmental persistence
3-Methyl-2-butanone 563-80-4 Ketone, methyl Solvent, intermediate in synthesis
2-[2-(3-Nitrophenyl)-2-oxoacetamido]benzoic acid N/A Nitro, carboxylic acid Model for nitro-group stabilization

Table 2: Analytical Techniques from

Technique Application in Relevance to this compound
NMR Confirmed regiochemistry of nitro groups Essential for epoxide ring analysis
IR Detected carbonyl and nitro stretches Validates nitro and epoxide motifs
Elemental Analysis Verified stoichiometry Critical for purity assessment

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